molecular formula C13H11NO2 B8786776 Methanone, (4-amino-3-hydroxyphenyl)phenyl- CAS No. 31684-63-6

Methanone, (4-amino-3-hydroxyphenyl)phenyl-

Cat. No.: B8786776
CAS No.: 31684-63-6
M. Wt: 213.23 g/mol
InChI Key: GTIBQOVZWUVLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (4-amino-3-hydroxyphenyl)phenyl- is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, (4-amino-3-hydroxyphenyl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (4-amino-3-hydroxyphenyl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

31684-63-6

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(4-amino-3-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H11NO2/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2

InChI Key

GTIBQOVZWUVLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-nitro-3-hydroxybenzophenone (900 mg, 3.7 mmol) and tin (II) chloride (2.5 g, 11.1 mmol) in ethanol(50 mL) was heated at 80° C. under argon. After 2 hours, the starting material has disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH7-8), by addition of solid NaOH, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(685 mg, 87%). 1H NMR (CD3OD): d 7.65 (d, 2H), 7.55 (d,1H), 7.49 (t, 2H), 7.26 (s, 1H), 7.16 (dd, 1H), 6.68 (d, 1H).
Name
4-nitro-3-hydroxybenzophenone
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

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